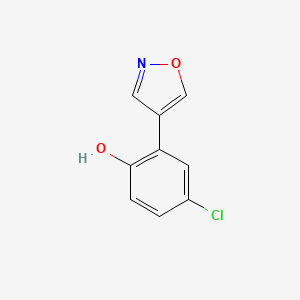

4-Chloro-2-(4-isoxazolyl)phenol

Description

4-Chloro-2-(4-isoxazolyl)phenol (CAS: 86176-56-9) is a chlorinated phenolic compound featuring a 4-isoxazole substituent. Its molecular formula is C₉H₆ClNO₂, with a molecular weight of 195.6 g/mol . Isoxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, contributes to the compound’s electronic and steric properties.

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.602 |

IUPAC Name |

4-chloro-2-(1,2-oxazol-4-yl)phenol |

InChI |

InChI=1S/C9H6ClNO2/c10-7-1-2-9(12)8(3-7)6-4-11-13-5-6/h1-5,12H |

InChI Key |

OOAQKKSEGKYSFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)C2=CON=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

2.1.1. 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives

- Structure: Replaces isoxazole with a 1,3,4-oxadiazole ring linked via an amino group.

- Synthesis: Prepared via nitration, reduction, and cyclization steps starting from 4-chlorophenol .

- Bioactivity : Compound 6h (with a 3,4,5-trimethoxyphenyl group) showed significant anticancer activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cell lines at 10 µM. Molecular docking revealed strong binding to tubulin (docking score: −8.030 kcal/mol), suggesting a mechanism involving microtubule disruption .

- Antibacterial Activity : Derivative 6c (4-nitrophenyl substituent) exhibited MIC values of 8 µg/mL against Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin (4 µg/mL) .

2.1.2. 4-Chloro-2-(1H-imidazol-1-yl)phenol (CAS: 61292-68-0)

- Structure : Substitutes isoxazole with imidazole, introducing two adjacent nitrogen atoms.

- Properties: The imidazole ring enhances hydrogen-bonding capacity and aromatic π-π interactions.

2.1.3. 4-Chloro-2-(1H-indol-2-yl)phenol (CAS: 32380-83-9)

- Structure : Features an indole substituent, a bicyclic aromatic system.

2.1.4. Triazole-Oxadiazole Hybrid (CID 136182642)

- Structure : Combines triazole and oxadiazole rings.

- Reactivity : The hybrid structure may enhance metabolic stability or modulate kinase inhibition, common targets for triazole-containing drugs .

Functional Group Modifications

2.2.1. 4-Chloro-2-[(ethylamino)methyl]phenol

- Structure: Incorporates an ethylamino-methyl group at the 2-position.

- Applications : The amine group improves solubility in polar solvents and enables salt formation, advantageous in drug formulation. Its role as a building block for pharmaceuticals highlights its versatility .

2.2.2. 4-Chloro-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol (CAS: 1706446-36-7)

- Structure: Schiff base with an ethoxyphenyl imino group.

- Use : Such imines are intermediates in coordination chemistry and catalysis, suggesting utility in synthesizing metal complexes .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Anticancer Activity : Oxadiazole derivatives exhibit potent activity, likely due to tubulin binding, whereas isoxazole derivatives may require similar evaluations .

- Antibacterial Potential: Electron-withdrawing groups (e.g., nitro in 6c) enhance antibacterial effects, suggesting that isoxazole’s electronegativity could be leveraged analogously .

- Synthetic Accessibility : Isoxazole synthesis (e.g., via cyclization) may be more straightforward than indole or triazole-oxadiazole hybrids, which require multi-step protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.